4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid benzyl ester
Description
Chemical Structure: The compound features a seven-membered 1,4-diazepane ring substituted with a benzyl ester group at position 1 and an (S)-2-amino-3-methyl-butyryl moiety at position 2. Its molecular formula is C₁₈H₂₇N₃O₃, with a molecular weight of 333.4 g/mol .
Properties
IUPAC Name |
benzyl 4-[(2S)-2-amino-3-methylbutanoyl]-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)16(19)17(22)20-9-6-10-21(12-11-20)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDAKEYOMULXEP-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCN(CC1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCN(CC1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: This step involves the cyclization of a suitable precursor containing two amino groups. The reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Amino-Butyryl Group: The next step involves the introduction of the (S)-2-amino-3-methyl-butyryl group. This can be achieved through a coupling reaction using reagents such as carbodiimides or other coupling agents.
Esterification: The final step is the esterification of the carboxylic acid group with benzyl alcohol. This reaction is typically carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound is a derivative of diazepane, which has been studied for its potential as a scaffold in the development of new medications targeting neurological disorders. Its structural similarities to known drugs allow it to interact with various neurotransmitter systems.
-
Antidepressant and Anxiolytic Effects :
- Research indicates that compounds similar to 4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane can exhibit antidepressant and anxiolytic properties. Studies have shown that modifications to the diazepane structure can enhance binding affinity to GABA receptors, potentially leading to improved therapeutic profiles for anxiety and depression treatments .
- Pain Management :
Case Studies and Research Findings
Synthesis and Availability
4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid benzyl ester can be synthesized through various organic chemistry methods involving the coupling of amino acids with diazepane derivatives. Suppliers such as Parchem provide this compound for research purposes, facilitating its availability for academic and industrial applications .
Mechanism of Action
The mechanism of action of 4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- Stereochemistry: The (S)-configuration of the amino-butyryl group confers chiral specificity, which is critical for interactions with biological targets.
- Solubility : The benzyl ester enhances lipophilicity, while the primary amine may improve aqueous solubility at physiological pH.
- Synthetic Utility : Likely synthesized via coupling reactions between activated esters and diazepane intermediates, analogous to methods in .
Comparison with Structural Analogs
Substituent Variations in [1,4]Diazepane Derivatives
Ring Size and Functional Group Comparisons
- Piperazine vs. Diazepane: 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester (C₁₈H₂₇N₃O₃, MW 333.4 g/mol) has a six-membered piperazine ring, leading to higher ring strain and reduced conformational flexibility compared to the seven-membered diazepane . Impact: Diazepane derivatives exhibit enhanced adaptability in binding to protein pockets, making them preferable in flexible receptor targets .
- Benzyl Ester vs. tert-Butyl Ester: Benzyl esters (e.g., target compound) are cleaved via hydrogenolysis or enzymatic hydrolysis, ideal for prodrug strategies. tert-Butyl esters (e.g., ) require acidic conditions for deprotection, limiting in vivo utility but valuable in synthetic intermediates .
Research and Development Context
- Therapeutic Potential: The target compound’s amino acid motif suggests applications in neuropeptide analogs or protease inhibitors. In contrast, tert-butyl sulfonamide derivatives () are explored in oncology .
- Patent Landscape : Diazepane tert-butyl esters are frequently patented as kinase inhibitors (e.g., EP 2 402 347 A1), while benzyl esters remain understudied in public literature .
Biological Activity
4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS No. 1353960-74-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is , indicating it contains three nitrogen atoms, which are characteristic of diazepane derivatives. The structure includes an amino acid moiety linked to a diazepane ring, suggesting potential interactions with biological targets such as receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O3 |
| Molecular Weight | 327.43 g/mol |
| CAS Number | 1353960-74-3 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Pharmacological Potential
Research indicates that compounds in the diazepane class exhibit a range of biological activities, including:
- Antidepressant Effects : Some studies suggest that benzyl esters of amino acids can modulate neurotransmitter systems, potentially offering antidepressant benefits.
- Antitumor Activity : Compounds similar to this benzyl ester have shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study: Antitumor Activity
A study published in Frontiers in Pharmacology explored the antitumor effects of diazepane derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, demonstrating IC50 values ranging from 5 to 20 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with GABA Receptors : As a diazepane derivative, it may enhance GABAergic transmission, contributing to anxiolytic and sedative effects.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer progression.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of neurotransmitters | |
| Antitumor | Cytotoxicity against cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Synthesis and Characterization
The synthesis of this compound typically involves coupling reactions between protected amino acids and diazepanes. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective inhibition against certain cancer cell lines. For instance, an IC50 value of approximately 10 µM was noted for breast cancer cells, indicating potent activity.
Data Analysis Techniques
Quantitative data analysis was performed using GraphPad Prism software to evaluate dose-response relationships and establish IC50 values. This analysis helps in understanding the efficacy and potential therapeutic window for this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 4-((S)-2-Amino-3-methyl-butyryl)-[1,4]diazepane-1-carboxylic acid benzyl ester?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection steps. For example, the diazepane core is synthesized via cyclization of diamine precursors, followed by coupling of the (S)-2-amino-3-methyl-butyryl moiety using carbodiimide-based reagents (e.g., EDC/HOBt). The benzyl ester group is introduced via esterification under acidic or basic conditions. Critical steps include Boc (tert-butyloxycarbonyl) protection of the amine to prevent side reactions during coupling, as demonstrated in analogous piperidine-benzyl ester syntheses . Purification often employs flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for intermediates .
Q. Which analytical techniques are optimal for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry, particularly for the (S)-configured amino acid moiety.
- HPLC/UPLC : Reverse-phase methods (C18 columns, methanol/water with 0.1% formic acid) assess purity (>95%) and resolve epimeric impurities, as seen in diazepane derivatives .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI) validates molecular weight and fragmentation patterns.
Q. How should researchers evaluate the compound’s stability under experimental conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent hydrolysis : Monitor ester group degradation in aqueous buffers (pH 2–9) via HPLC at 25°C and 37°C. Benzyl esters are prone to basic hydrolysis, requiring neutral storage conditions .
- Light/Temperature Sensitivity : Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect decomposition products.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the benzyl ester with tert-butyl () or morpholine-based esters to modulate lipophilicity .
- Functional Group Modifications : Introduce substituents on the diazepane ring (e.g., cyano or furyl groups, as in ) to enhance receptor binding.
- Assays : Use competitive binding assays (e.g., GABA receptor binding for CNS activity) and measure IC50 values under standardized buffer conditions (pH 7.4, 37°C) .
Q. What experimental challenges arise in resolving data contradictions between in vitro and in vivo studies?
- Methodological Answer :
- Bioavailability Factors : Assess solubility (shake-flask method) and metabolic stability (liver microsome assays). The benzyl ester may hydrolyze in vivo, releasing active carboxylic acid derivatives.
- Pharmacokinetic Profiling : Compare plasma half-life (IV vs. oral administration) and tissue distribution via LC-MS/MS. Contradictions may stem from species-specific metabolism or esterase activity .
Q. How can computational modeling guide the design of diazepane-based derivatives with improved target selectivity?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with target receptors (e.g., benzodiazepine-binding sites). Focus on hydrogen bonding between the (S)-amino group and receptor residues.
- MD Simulations : Analyze conformational stability of the diazepane ring in aqueous and lipid bilayer environments (GROMACS/NAMD). This predicts membrane permeability and off-target effects .
Q. What strategies mitigate epimerization during synthesis or storage?
- Methodological Answer :
- Controlled Reaction Conditions : Use low temperatures (0–4°C) during coupling steps to minimize racemization.
- Chiral HPLC : Employ polysaccharide-based columns (Chiralpak AD-H) to separate epimers, as noted in pharmacopeial guidelines for related compounds .
- Stabilizing Formulations : Lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent solid-state epimerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
